

what is the structure of 17(R)-Resolvin D3

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Compound of Interest

Compound Name: **17(R)-Resolvin D3**

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An In-depth Technical Guide to the Structure of **17(R)-Resolvin D3**

Introduction

17(R)-Resolvin D3 (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).^[1] As an epimer of Resolvin D3 (RvD3), it plays a crucial role in the resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.^{[1][2]} This guide provides a detailed examination of the chemical structure of **17(R)-Resolvin D3**, its biosynthesis, and key experimental methodologies for its synthesis and characterization.

Chemical Structure and Stereochemistry

The complete stereochemical structure of **17(R)-Resolvin D3** is (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid.^[1] It is a trihydroxy-substituted fatty acid with a 22-carbon backbone containing six double bonds. The defining structural feature of **17(R)-Resolvin D3** is the R configuration of the hydroxyl group at carbon 17, which distinguishes it from its stereoisomer, Resolvin D3, which has an S configuration at the same position.^{[1][3]} This specific stereochemistry arises from its unique biosynthetic pathway, often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).^{[1][4]}

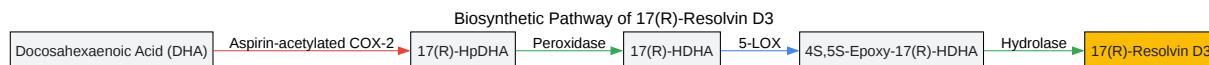
Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of **17(R)-Resolvin D3** and its epimer, Resolvin D3.

Property	17(R)-Resolvin D3	Resolvin D3
Formal Name	(4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxy-5,7,9,13,15,19-docosahexaenoic acid	4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid
Synonyms	Aspirin-triggered Resolvin D3, 17-epi-Resolvin D3, AT-RvD3	RvD3
Molecular Formula	C ₂₂ H ₃₂ O ₅	C ₂₂ H ₃₂ O ₅
Formula Weight	376.5 g/mol	376.5 g/mol
CAS Number	1427475-53-3	916888-47-6
InChIKey	QBTJOLCUKWLTC-AXRBAIMGSA-N	QBTJOLCUKWLTC-UZAFJXHNSA-N

Biosynthesis of 17(R)-Resolvin D3

The biosynthesis of **17(R)-Resolvin D3** is a multi-step enzymatic process originating from docosahexaenoic acid (DHA). A key initiating step involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This modified enzyme oxygenates DHA at the C-17 position to form 17(R)-hydroperoxy-DHA (17(R)-HpDHA), which is then reduced to 17(R)-hydroxy-DHA (17(R)-HDHA).^{[1][4][5]} Subsequent lipoxygenase (LOX) activity, specifically 5-LOX, introduces a hydroperoxide group at the C-4 position.^[2] This intermediate is then converted to a transient 4S,5S-epoxide, which is hydrolyzed to yield **17(R)-Resolvin D3**.^{[2][6]}



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Caption: Biosynthesis of **17(R)-Resolvin D3** from DHA.

Experimental Protocols

Total Organic Synthesis

The complete structure and bioactivity of **17(R)-Resolvin D3** have been confirmed through total organic synthesis.^{[7][8][9]} While specific protocols vary, common strategies involve a convergent approach, building the molecule from smaller, stereochemically defined fragments. Key reactions often include:

- Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon–carbon bonds, for instance, coupling a C1–C8 borane fragment with a C9–C22 iodoolefin intermediate.^[8]
- Wittig Reaction: Sequential Wittig reactions are employed to construct the conjugated double bond systems within the molecule.^[8]
- Asymmetric Hydrogenation: Stereogenic centers, such as the hydroxyl groups at C4, C11, and C17, can be established with high stereoselectivity using methods like ruthenium-catalyzed asymmetric transfer hydrogenation.^[8]
- Hiyama–Denmark Coupling: This method utilizes cyclic alkenylsiloxanes for the key fragment union transformations to control the stereochemistry of the (Z)-alkenes.^[9]

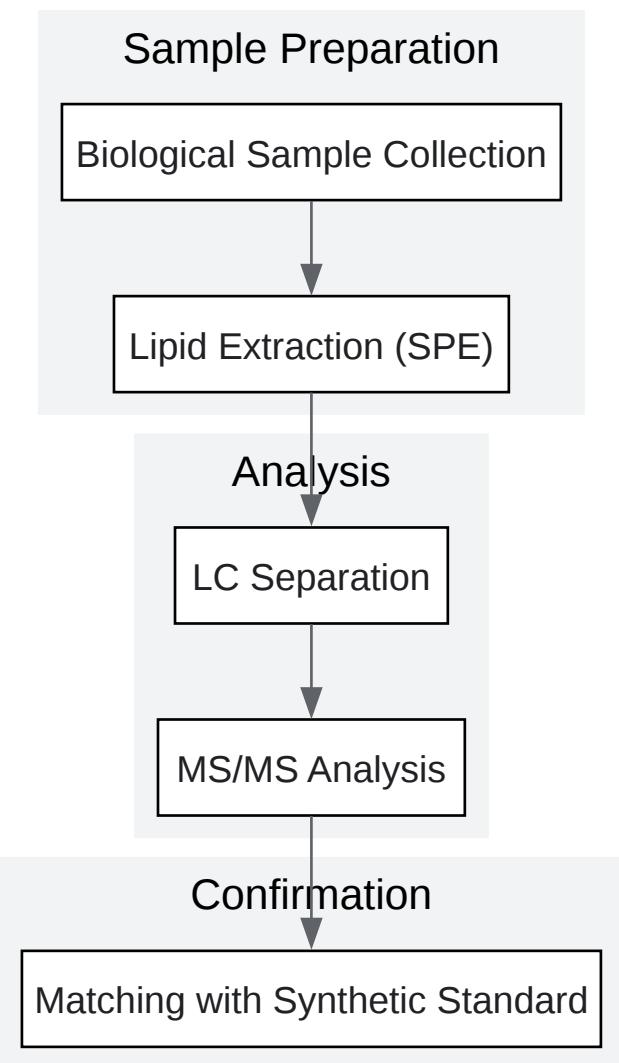
Isolation and Structural Elucidation

The identification and structural characterization of endogenously produced **17(R)-Resolvin D3** typically involves the following workflow:

- Sample Collection: Inflammatory exudates or biological samples are collected.^{[1][7]}
- Lipid Extraction: Lipids are extracted from the samples using solid-phase extraction (SPE) or liquid-liquid extraction.
- Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often coupled with mass spectrometry (MS).
- Mass Spectrometry Analysis: Tandem mass spectrometry (MS/MS) is used to identify the molecule based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of characteristic fragment ions helps confirm the identity.^[7]

- Stereochemical Analysis: The complete stereochemistry is ultimately confirmed by comparing the retention time and mass spectra of the biological sample with that of a synthetically produced, stereochemically pure standard of **17(R)-Resolvin D3**.^[7]

Workflow for Isolation and Characterization



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Caption: General workflow for isolating and identifying 17(R)-RvD3.

Biological Significance

17(R)-Resolvin D3 is a potent immunoresolvent that actively promotes the resolution of inflammation.^[1] Its functions include reducing the transmigration of polymorphonuclear cells

(PMNs) and enhancing the efferocytosis of apoptotic PMNs by macrophages.^[1] It has been shown to activate the GPR32 receptor, contributing to its pro-resolving activities.^[1] The 17R stereochemistry, conferred by the aspirin-triggered pathway, can also influence the molecule's metabolic stability, potentially resisting rapid inactivation by eicosanoid oxidoreductases compared to its 17S counterpart.^{[10][11]} This structural feature is significant for its sustained bioactivity in vivo.

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